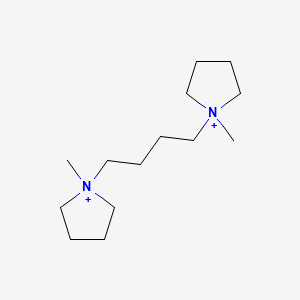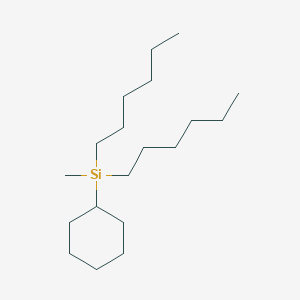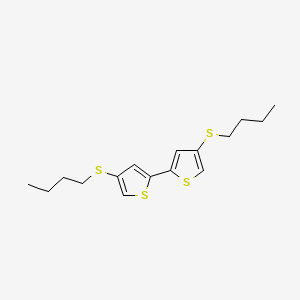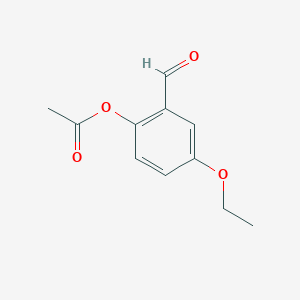![molecular formula C10H17BrO3 B14266439 2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 184841-14-3](/img/structure/B14266439.png)
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with a complex structure that includes a brominated butanone core and a tetrahydropyran-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination . The reaction conditions often require careful temperature control to avoid over-bromination or side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding butanone derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium hydroxide or ammonia for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxyl or amino derivatives, while oxidation reactions can produce ketones or acids .
Aplicaciones Científicas De Investigación
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its reactivity with nucleophiles and electrophilesThe tetrahydropyran-2-yloxy group can stabilize intermediates and influence the overall reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone, 1-bromo-3,3-dimethyl-: Another brominated butanone derivative with different substituents.
2-Butene, 1-bromo-3-methyl-: A related compound with a double bond instead of a ketone group.
Uniqueness
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the tetrahydropyran-2-yloxy group, which imparts distinct reactivity and stability compared to other brominated butanone derivatives. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
184841-14-3 |
|---|---|
Fórmula molecular |
C10H17BrO3 |
Peso molecular |
265.14 g/mol |
Nombre IUPAC |
1-bromo-3-methyl-3-(oxan-2-yloxy)butan-2-one |
InChI |
InChI=1S/C10H17BrO3/c1-10(2,8(12)7-11)14-9-5-3-4-6-13-9/h9H,3-7H2,1-2H3 |
Clave InChI |
JJOZESITJWTXGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)CBr)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)
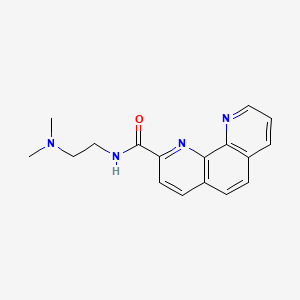
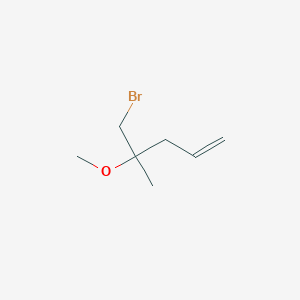
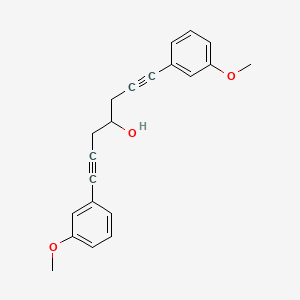
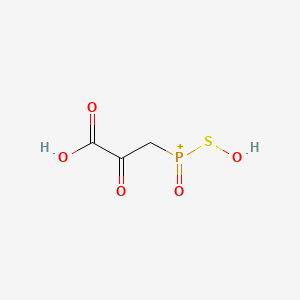
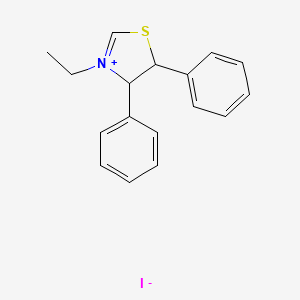
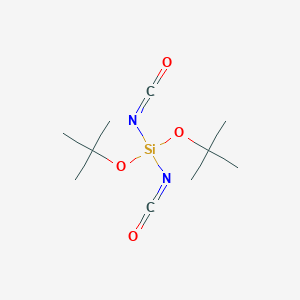
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
